2-methyl-3-[(pyridin-4-yl)methoxy]pyridine
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Overview
Description
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been found to exhibit inhibitory action against caix , a protein involved in regulating pH in cancer cells .
Mode of Action
Pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds through a palladium-catalyzed process . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis, is a validated drug target for cancer treatment . Pyridine derivatives may potentially interact with this pathway.
Result of Action
It’s worth noting that pyridine derivatives have been used to prepare beta amyloid cleaving enzyme-1 (bace1) inhibitors , which could potentially influence the progression of Alzheimer’s disease.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently limited information available on the changes in the effects of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with 4-chloromethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of continuous flow reactors also allows for the production of large quantities of the compound in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine: A simpler pyridine derivative with similar structural features but lacking the methoxy and pyridin-4-yl groups.
3-methoxypyridine: A compound with a methoxy group at the 3-position but without the pyridin-4-yl group.
4-methylpyridine: A pyridine derivative with a methyl group at the 4-position.
Uniqueness
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine is unique due to the presence of both the methoxy and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making the compound valuable in various research applications.
Properties
IUPAC Name |
2-methyl-3-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNGJICZVWYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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